

Application Notes and Protocols for Eliapixant in Refractory Chronic Cough Research

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Compound of Interest		
Compound Name:	Eliapixant	
Cat. No.:	B607290	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **eliapixant** (BAY 1817080), a selective P2X3 receptor antagonist, for use in research models of refractory chronic cough (RCC). Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in the evaluation of **eliapixant** and similar compounds.

Introduction

Refractory chronic cough is a persistent cough lasting longer than eight weeks that does not respond to treatment for underlying causes.[1] Growing evidence points to the hypersensitization of sensory neurons in the airways as a key pathophysiological mechanism. [2] Extracellular adenosine triphosphate (ATP) is a critical mediator in this process, activating P2X3 receptors on vagal afferent C-fibers and Aδ-fibers that innervate the airways.[3][4] This activation leads to the initiation of the cough reflex.

Eliapixant is a potent and highly selective antagonist of the P2X3 receptor.[5] Its selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor is a key feature, as P2X2/3 receptors are implicated in taste pathways. By selectively blocking P2X3, **eliapixant** aims to reduce cough frequency and severity with a lower incidence of taste-related side effects, such as dysgeusia, which have been observed with less selective P2X3 antagonists.

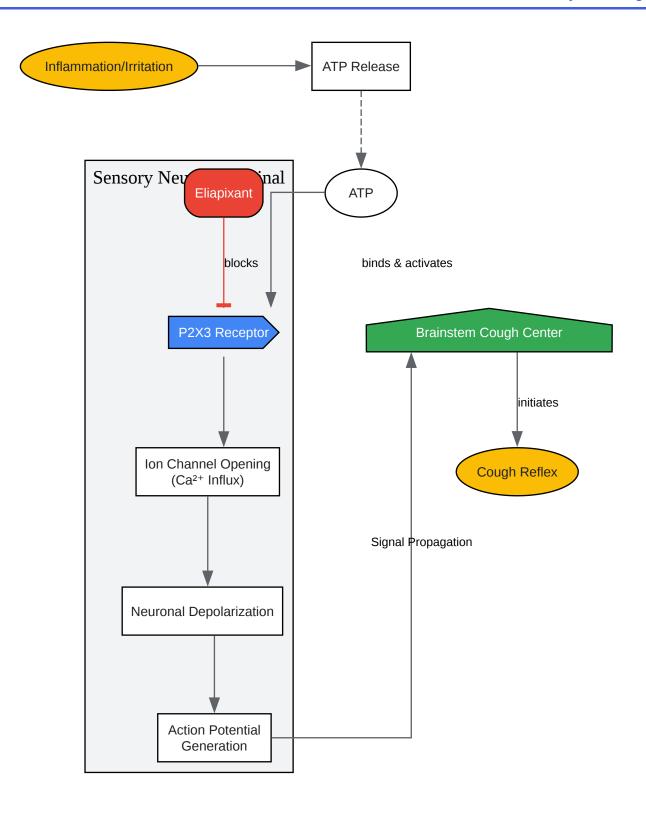


Clinical trials have demonstrated the efficacy and favorable tolerability profile of **eliapixant** in patients with RCC.

Mechanism of Action: P2X3 Signaling Pathway in Cough

Extracellular ATP, released in the airways in response to inflammation, irritation, or mechanical stress, binds to and activates P2X3 receptors on sensory nerve fibers. P2X3 receptors are ligand-gated ion channels, and their activation leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates an action potential. This signal is then transmitted to the cough center in the brainstem, triggering the cough reflex. **Eliapixant** acts as a competitive antagonist at the P2X3 receptor, preventing ATP from binding and thereby inhibiting the downstream signaling cascade that leads to cough.





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P2X3 signaling pathway in the cough reflex and the inhibitory action of eliapixant.

Data Presentation



The following tables summarize the quantitative data from key clinical studies of **eliapixant** in patients with refractory chronic cough.

Table 1: Efficacy of Eliapixant in Reducing Cough

Frequency (Phase IIa Study)

Dose Group (twice daily)	Mean Reduction in 24-h Cough Frequency vs. Placebo	90% Confidence Interval	p-value
50 mg	Not specified	Not specified	Not specified
200 mg	Not specified	Not specified	Not specified
750 mg	25%	11.5% - 36.5%	0.002

Table 2: Efficacy of Eliapixant in Reducing Cough

Frequency (Phase IIb PAGANINI Study)

Dose Group (twice daily)	Mean Reduction in 24-h Cough Count vs. Placebo at Week 12	Responder Rate (≥30% reduction)
25 mg	Not statistically significant	52%
75 mg	Statistically significant (27% reduction reported in earlier press release)	64%
150 mg	Not statistically significant	56%
Placebo	-	46%

Note: The primary endpoint of the PAGANINI study was a statistically significant dose-response signal, which was met.

Table 3: Incidence of Taste-Related Adverse Events (AEs)



Study	Dose Group (twice daily)	Incidence of Taste-Related AEs
Phase IIa	Placebo	3%
Eliapixant 50 mg	5%	
Eliapixant 200 mg	Not specified	_
Eliapixant 750 mg	21%	_
Phase IIb (PAGANINI)	Placebo	1%
Eliapixant 25 mg	1%	
Eliapixant 75 mg	Not specified	_
Eliapixant 150 mg	16%	_

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy and mechanism of action of **eliapixant** in preclinical and in vitro models.

Protocol 1: In Vivo Assessment of Antitussive Efficacy in a Guinea Pig Model of ATP-Enhanced Cough

This protocol is designed to evaluate the ability of **eliapixant** to reduce cough in a model where the cough reflex is sensitized by ATP.

1. Animal Model:

- Species: Male Dunkin-Hartley guinea pigs (300-400g).
- Acclimation: House animals for at least 5 days before the experiment with free access to food and water.

2. Materials and Reagents:

• Eliapixant (or vehicle control).



- Citric acid (0.1 M in sterile saline).
- ATP (10 μM in sterile saline).
- Whole-body plethysmography chamber equipped with a nebulizer and sound recording equipment.
- Oral gavage needles.
- 3. Experimental Procedure:
- Dosing: Administer eliapixant (e.g., 1, 3, 10 mg/kg) or vehicle control orally (p.o.) via gavage
 2 hours before the cough challenge.
- Acclimation to Chamber: Place each guinea pig individually into the plethysmography chamber and allow a 10-minute acclimation period.
- Cough Induction:
 - \circ Nebulize a solution of citric acid (0.1 M) and ATP (10 μ M) into the chamber for a period of 10 minutes.
 - The combination of citric acid and ATP is used to mimic the hypersensitized state of chronic cough.
- Cough Recording:
 - Record the number of coughs during the 10-minute exposure period and for a 5-minute period immediately following.
 - Coughs are identified by their characteristic sound profile and associated pressure changes within the chamber, and are distinguished from sneezes.
- Data Analysis:
 - Quantify the total number of coughs for each animal.



- Compare the mean number of coughs in the eliapixant-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
- Calculate the percentage inhibition of cough for each dose of eliapixant.

Protocol 2: In Vitro Characterization of P2X3 Receptor Antagonism using Patch-Clamp Electrophysiology

This protocol details the use of whole-cell patch-clamp electrophysiology to quantify the potency and selectivity of **eliapixant** on cells expressing P2X3 receptors.

1. Cell Culture:

- Use a stable cell line expressing human P2X3 receptors (e.g., HEK293 or a rat lung epithelial cell line).
- Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
- Plate cells onto glass coverslips 24-48 hours before recording.
- 2. Solutions and Reagents:
- External Solution (in mM): 150 NaCl, 5 KCl, 2 MgCl2, 2.5 CaCl2, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na2GTP. Adjust pH to 7.2 with KOH.
- Agonist: α,β-methylene ATP (α,β-meATP), a stable P2X3 agonist. Prepare a stock solution and dilute to final concentrations (e.g., 1-10 μM).
- Antagonist: Eliapixant. Prepare a stock solution in DMSO and dilute to a range of concentrations in the external solution.
- 3. Electrophysiological Recording:



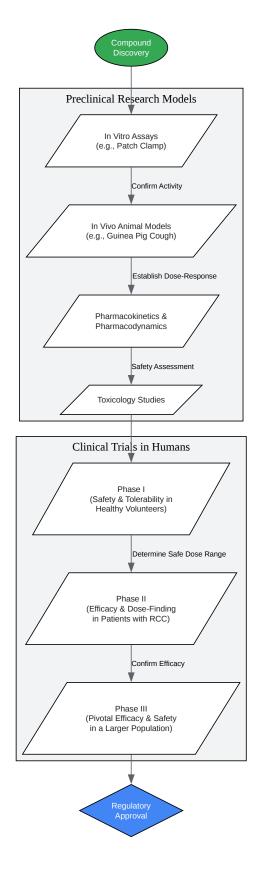
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 M Ω when filled with the internal solution.
- Recording Setup: Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with the external solution.
- Whole-Cell Configuration:
 - Approach a single cell with the recording pipette and form a giga-ohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the cell membrane potential at -60 mV.
- Agonist Application:
 - Establish a baseline recording.
 - Apply the P2X3 agonist (α , β -meATP) for a short duration (e.g., 2 seconds) using a fast perfusion system to evoke an inward current.
 - Wash out the agonist with the external solution until the current returns to baseline.
- Antagonist Application:
 - To determine the IC50, pre-apply various concentrations of eliapixant for 1-2 minutes before co-application with the agonist.
 - Record the peak inward current in the presence of the antagonist.
- Data Analysis:
 - Measure the peak amplitude of the α,β -meATP-evoked current in the absence and presence of different concentrations of **eliapixant**.
 - Normalize the current responses to the control response (agonist alone).



- Plot the normalized response against the logarithm of the eliapixant concentration and fit the data with a Hill equation to determine the IC50 value.
- To assess selectivity, repeat the protocol on cells expressing P2X2/3 receptors.

Experimental Workflow Visualization





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Generalized workflow for the development of an antitussive agent like eliapixant.



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